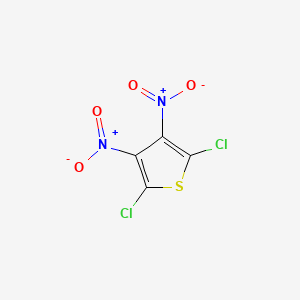
2,5-Dichloro-3,4-dinitrothiophene
Vue d'ensemble
Description
2,5-Dichloro-3,4-dinitrothiophene is a chemical compound with the molecular formula C4Cl2N2O4S . It has a molecular weight of 243.03 . It is a solid substance stored under nitrogen at a temperature of 4°C .
Synthesis Analysis
The synthesis of 2,5-Dichloro-3,4-dinitrothiophene involves the interaction of indolylzinc chloride with 2,5-dichloro-3,4-dinitrothiophene . This reaction produces 2,5-bis(indol-3-yl)-3,4-dinitrothiophene .Molecular Structure Analysis
The molecular structure of 2,5-Dichloro-3,4-dinitrothiophene is represented by the InChI code 1S/C4Cl2N2O4S/c5-3-1(7(9)10)2(8(11)12)4(6)13-3 . The InChI key is UNRSLHGBQKYYSF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2,5-Dichloro-3,4-dinitrothiophene has a boiling point of 378.7±37.0 C at 760 mmHg and a melting point of 85-89 C . It is a solid substance stored under nitrogen at a temperature of 4°C .Applications De Recherche Scientifique
Synthesis of Low Band Gap Polymeric Systems
2,5-Dichloro-3,4-dinitrothiophene has been identified as an important precursor to a variety of low band gap polymeric systems . In some cases, the halogen functionalities are used simply as blocking groups in order to allow nitration in the β-positions . The halogen groups are simply eliminated during the reduction of the nitro groups to the corresponding amines .
Production of Complex Copolymeric Architectures
The halides in 2,5-Dichloro-3,4-dinitrothiophene also allow further functionalization via aryl-aryl coupling to produce more complex copolymeric architectures . This coupling chemistry could be further tuned via the use of other dihalo analogues of the compound .
Efficient Dinitration of Dihalothiophenes
New nitration protocols have enabled efficient dinitration of 2,5-dihalothiophenes with yields of approximately 80–95% . The resulting products, including 2,5-Dichloro-3,4-dinitrothiophene, all crystallize easily, allowing their characterization via X-ray crystallography .
Formation of Interesting Solid-State Assemblies
The structures of all compounds, including 2,5-Dichloro-3,4-dinitrothiophene, exhibit the formation of interesting solid-state assemblies due to halogen-bonding interactions between the halogen and nitro groups .
Stille Coupling to Make Conjugated Thiophene Oligomers
This monomer is useful in the Pd catalyzed Stille coupling to make conjugated thiophene oligomers or co-oligomers .
Synthesis of Bromodinitro Compound
2,5-Dichloro-3,4-dinitrothiophene is used as a reactant in the synthesis of bromodinitro compound .
Production of Polymers via Stille Coupling
It is used in the production of polymers via Stille coupling .
Obtaining 3,4-Diaminothiophene
3,4-Diaminothiophene can be obtained from the reduction of 2,5-Dichloro-3,4-dinitrothiophene .
Safety and Hazards
The safety information for 2,5-Dichloro-3,4-dinitrothiophene includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501 . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest the substance .
Propriétés
IUPAC Name |
2,5-dichloro-3,4-dinitrothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl2N2O4S/c5-3-1(7(9)10)2(8(11)12)4(6)13-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRSLHGBQKYYSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SC(=C1[N+](=O)[O-])Cl)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl2N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60325701 | |
| Record name | 2,5-Dichloro-3,4-dinitrothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60325701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloro-3,4-dinitrothiophene | |
CAS RN |
51584-21-5 | |
| Record name | 51584-21-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515973 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Dichloro-3,4-dinitrothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60325701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the applications of 2,5-Dichloro-3,4-dinitrothiophene in material science?
A1: 2,5-Dichloro-3,4-dinitrothiophene (DCDNT) serves as a valuable monomer in the synthesis of conjugated polymers through Direct Hetero Arylation Polycondensations (DHAPs). [] This palladium-catalyzed cross-coupling polymerization offers advantages over traditional methods by eliminating the need for pre-activating one of the coupling partners. This approach minimizes the production of toxic waste and side products while reducing overall costs. [] DCDNT, when reacted with 3,4-ethylenedioxythiophene (EDOT) via DHAPs, yields a donor-acceptor copolymer with a distinct orange color. [] This resulting copolymer exhibits a maximum UV-visible absorption wavelength within the range of 300-451 nm, indicating its potential for optoelectronic applications. []
A1: DHAP offers several advantages compared to traditional methods for synthesizing conjugated polymers, especially when using monomers like 2,5-Dichloro-3,4-dinitrothiophene (DCDNT):
- Simplified Synthesis: DHAP eliminates the pre-activation step required for one of the coupling partners, simplifying the overall synthesis process. []
- Reduced Waste: By avoiding the use of organometallic reagents, DHAP minimizes the generation of toxic waste and byproducts. []
- Cost-Effectiveness: The streamlined synthesis and reduced waste contribute to a more cost-effective production process. []
- Versatility: DHAP allows for the incorporation of a wide range of monomers, including DCDNT and other building blocks, enabling the synthesis of diverse conjugated polymers. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B1581543.png)



![Benzoic acid, 4-[(4-hydroxyphenyl)azo]-](/img/structure/B1581552.png)




